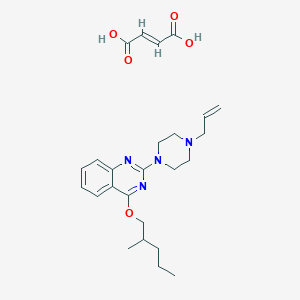

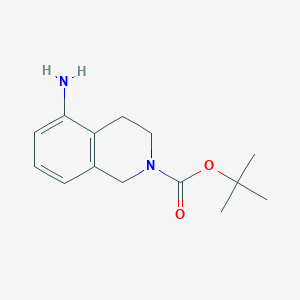

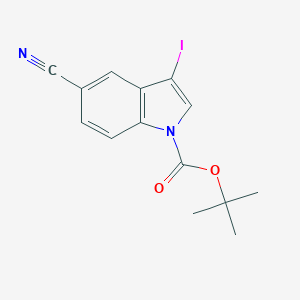

![molecular formula C13H15NO2S B153508 tert-Butyl benzo[b]thiophen-2-ylcarbamate CAS No. 89673-36-9](/img/structure/B153508.png)

tert-Butyl benzo[b]thiophen-2-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl benzo[b]thiophen-2-ylcarbamate, also known as TBTC, is a chemical compound that has been used in a variety of scientific applications. TBTC is an aromatic compound composed of a benzene ring and a thiophene ring, connected by a carbamate group. It is a colorless, water-soluble solid that is insoluble in organic solvents. TBTC has been used in organic synthesis, as a reagent, and as a catalyst in various reactions. It is also used as a chromogenic reagent and as a biochemical probe.

科学的研究の応用

Environmental Occurrence and Toxicity

SPAs, including tert-Butyl derivatives, have been extensively used in industrial and commercial products to prolong shelf life by retarding oxidative reactions. Their environmental presence has been documented across different matrices, such as indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure routes include food intake, dust ingestion, and the use of personal care products. Toxicity studies have raised concerns over some SPAs' potential to cause hepatic toxicity, endocrine disruption, and carcinogenic effects. Future research directions include investigating the contamination and environmental behaviors of novel high molecular weight SPAs and developing SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Synthetic Methodologies and Biological Importance

The synthetic methodologies for 2-(thio)ureabenzothiazoles, which share structural similarities with tert-Butyl benzo[b]thiophen-2-ylcarbamate, have been reviewed, highlighting their broad spectrum of biological activities. These compounds are significant in medicinal chemistry, offering therapeutic potentials such as antihistaminic, anthelmintic, and fungicidal activities. The review covers synthetic approaches from historical to contemporary times, emphasizing the creation of derivatives with a variety of substituents to enhance biological activities and serve as new pharmacophores (Rosales-Hernández et al., 2022).

Biodegradation and Environmental Fate of Thiophenes

Studies on the biodegradation and environmental fate of condensed thiophenes, like those found in petroleum, offer insights into the behavior of structurally related compounds such as this compound. These studies emphasize the importance of understanding the biodegradation pathways and the potential for environmental remediation of thiophene compounds. The role of microbial degradation in mitigating the environmental impact of thiophene-based compounds in contaminated sites is highlighted, suggesting avenues for future research in bioremediation strategies (Kropp & Fedorak, 1998).

特性

IUPAC Name |

tert-butyl N-(1-benzothiophen-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)16-12(15)14-11-8-9-6-4-5-7-10(9)17-11/h4-8H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFLHJOYSZBEEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90525398 |

Source

|

| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89673-36-9 |

Source

|

| Record name | tert-Butyl 1-benzothiophen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90525398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

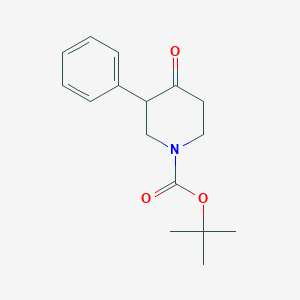

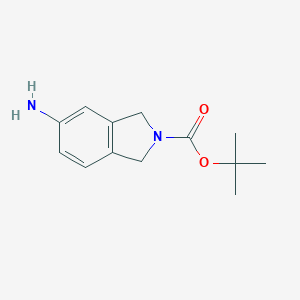

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

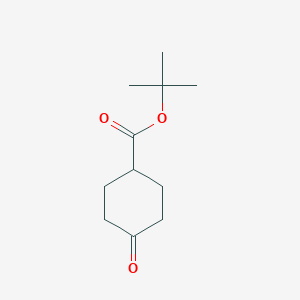

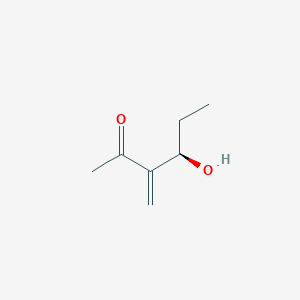

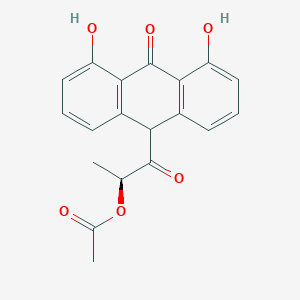

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

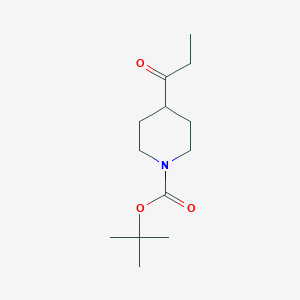

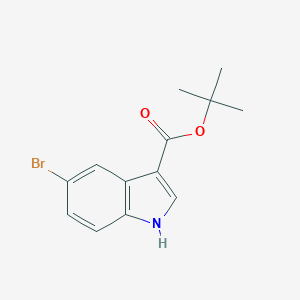

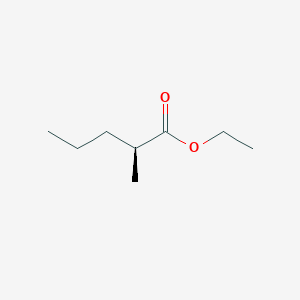

![Tert-butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153461.png)